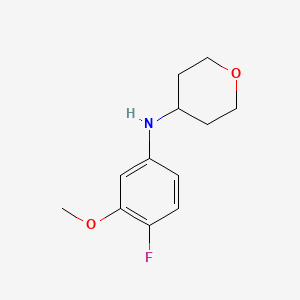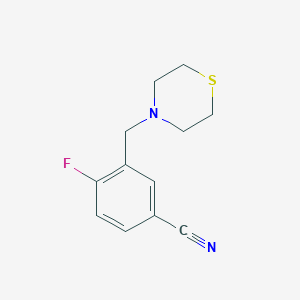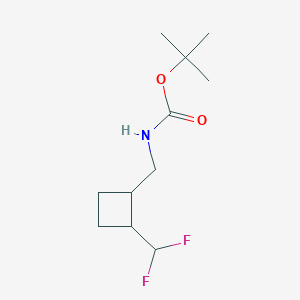
3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one is an organic compound belonging to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis may start with commercially available precursors such as o-toluidine and methyl nicotinate.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-methyl-5-phenylpyridin-2(1H)-one: Similar structure but with a phenyl group instead of an o-tolyl group.
3-Amino-1-methyl-5-(p-tolyl)pyridin-2(1H)-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
3-amino-1-methyl-5-(2-methylphenyl)pyridin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-9-5-3-4-6-11(9)10-7-12(14)13(16)15(2)8-10/h3-8H,14H2,1-2H3 |
InChI-Schlüssel |
GHLVFXIQJAFXKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CN(C(=O)C(=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14774845.png)

![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)


![2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)


![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)

![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)

![3,5-Difluoro-2'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B14774907.png)

